N-(4-Aminophenyl)octanamide

Übersicht

Beschreibung

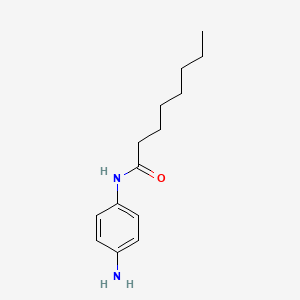

N-(4-Aminophenyl)octanamide is an organic compound with the molecular formula C14H22N2O It is characterized by the presence of an amide group attached to an octane chain and an aminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)octanamide can be synthesized through a multi-step process. One common method involves the reaction of 4-nitroaniline with octanoyl chloride in the presence of a base such as pyridine to form N-(4-nitrophenyl)octanamide. This intermediate is then reduced using a reducing agent like iron powder and hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Reactivity of the Amide Group

The octanamide moiety participates in hydrolysis and acylation reactions:

Acylation

The free amine on the aromatic ring can undergo re-acylation with alternative acyl chlorides (e.g., acetyl chloride) to form bis-amides, as demonstrated in related para-aminophenylamides .

Reactivity of the Aromatic Amine

The electron-rich para-aminophenyl group engages in electrophilic substitution and diazotization:

Electrophilic Substitution

The amine activates the benzene ring toward nitration or sulfonation at the ortho and para positions. For example:

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though specific derivatives of N-(4-aminophenyl)octanamide are not explicitly documented .

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which couple with phenols or amines to form azo dyes .

Functionalization via Reductive Amination

Though not directly reported for this compound, structurally similar para-aminophenylamides undergo reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN, modifying the amine to secondary or tertiary analogs .

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged exposure to light or strong oxidizers. Oxidative pathways involving hypohalites (e.g., NaOCl) may cleave the aromatic ring, as seen in morpholinone derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that derivatives of N-(4-Aminophenyl)octanamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of breast cancer cell lines such as MDA-MB-231 and HT-29. The mechanism often involves apoptosis induction, where treated cells undergo programmed cell death, highlighting the potential of these compounds as anticancer agents .

Enzyme Inhibition Studies

This compound has also been investigated for its role in enzyme inhibition. It serves as an intermediate in synthesizing more complex molecules that can inhibit specific enzymes linked to disease pathways. This application is particularly relevant in developing inhibitors for tyrosine kinases and other targets involved in cancer progression.

Structure-Activity Relationship (SAR) Analyses

Studies focusing on SAR have demonstrated that modifications to the para-amino group can significantly influence the biological activity of N-(4-Aminophenyl) derivatives. For example, altering substituents on the aromatic ring can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic efficacy .

Pharmacological Evaluations

In pharmacological evaluations, compounds derived from this compound have shown promise as selective inhibitors for various biological targets. For instance, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Applications in Drug Development

The versatility of this compound makes it a valuable scaffold in drug development:

- Anticancer Agents : Its derivatives are being explored for their potential to treat various cancers by targeting specific cellular pathways.

- Enzyme Inhibitors : The compound's ability to modulate enzyme activity positions it as a candidate for developing drugs that target metabolic disorders and cancers.

- Pharmaceutical Intermediates : It serves as a building block for synthesizing more complex pharmaceuticals with enhanced bioactivity.

Data Summary Table

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)octanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the amide group can participate in various biochemical reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Aminophenyl)hexanamide

- N-(4-Aminophenyl)decanamide

- N-(4-Aminophenyl)butanamide

Uniqueness

N-(4-Aminophenyl)octanamide is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Biologische Aktivität

N-(4-Aminophenyl)octanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a phenyl ring, which is further connected to an octanamide chain. This structure is significant as it influences the compound's interaction with biological targets.

Cytotoxic Activity

Recent studies have investigated the cytotoxic properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in leukemia and breast cancer models.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| KG-1 (Leukemia) | 15 | |

| MDA-MB-231 (Breast Cancer) | 0.4 | |

| SUIT-2 (Pancreatic Cancer) | 5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values in leukemia cells compared to breast cancer cells, suggesting a potential specificity for certain cancer types.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Inhibition of DNA Methyltransferases : The compound may act by inhibiting enzymes involved in DNA methylation, leading to reactivation of tumor suppressor genes. This was observed in studies where derivatives of similar compounds showed significant inhibition of DNMT1, DNMT3A, and DNMT3B, which are critical in epigenetic regulation .

- Induction of Apoptosis : Flow cytometric analysis indicates that this compound induces apoptosis in cancer cells. This is characterized by cell cycle arrest and activation of caspases, leading to programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the amine group and the length of the octanamide chain can significantly influence its potency.

Key Findings:

- Substituent Effects : The presence of different substituents on the phenyl ring can enhance or diminish activity. For instance, introducing electron-withdrawing groups can increase binding affinity to target proteins.

- Chain Length : Variations in the octanamide chain length have been shown to affect membrane permeability and bioavailability, impacting overall efficacy against cancer cells .

Case Studies

Several case studies have highlighted the potential of this compound derivatives:

- Cytotoxicity Against Multiple Cancer Lines : In a study assessing a series of synthesized compounds based on this compound, derivatives showed enhanced cytotoxicity against MDA-MB-231 and SUIT-2 cell lines compared to standard treatments like cisplatin .

- Mechanistic Insights : Research involving molecular docking studies revealed that this compound binds effectively to farnesyltransferase, a target implicated in various cancers. This binding was associated with significant anti-tumor activity across multiple cell lines .

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAZVQNBRXUPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.